Pleconaril-d8 (Major)

描述

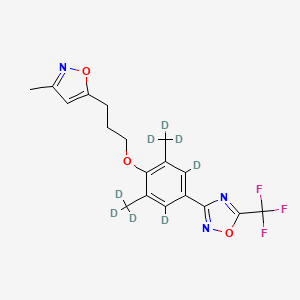

Pleconaril-d8 (Major) is a deuterated analog of Pleconaril, a broad-spectrum antiviral compound initially developed to treat enterovirus and rhinovirus infections. This modification is designed to prolong the drug’s half-life and reduce hepatic clearance, which is critical for maintaining therapeutic concentrations in viral infections. Pleconaril-d8 (Major) retains the parent compound’s mechanism of action: binding to the viral capsid to inhibit viral uncoating and receptor attachment .

作用机制

Target of Action

Pleconaril-d8 primarily targets the viral protein 1 (VP1) , which is the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, making it an ideal target for antiviral drugs.

Mode of Action

Pleconaril-d8 binds to a hydrophobic pocket in VP1 . This binding renders the viral capsid rigid and compressed, preventing the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .

Biochemical Pathways

It is known that the compound inhibits viral replication . By preventing the uncoating of viral RNA, Pleconaril-d8 disrupts the viral life cycle and prevents the virus from multiplying within host cells .

Pharmacokinetics

Pleconaril-d8 has an oral bioavailability of 70% . It is highly protein-bound (>99%) .

Result of Action

The primary result of Pleconaril-d8’s action is the inhibition of viral replication . By binding to VP1 and preventing the uncoating of viral RNA, Pleconaril-d8 stops the virus from attaching to the host cell and causing infection . This can help to reduce the severity and duration of viral infections.

生化分析

Biochemical Properties

Pleconaril-d8 (Major) plays a significant role in biochemical reactions. It acts by inhibiting viral replication . The compound interacts with viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses . This interaction is highly specific as Pleconaril-d8 (Major) binds to a hydrophobic pocket within the capsid protein .

Cellular Effects

Pleconaril-d8 (Major) has profound effects on various types of cells and cellular processes. It prevents the virus from attaching to the host cell and causing infection . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Pleconaril-d8 (Major) involves its binding to a hydrophobic pocket in viral protein 1 . This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .

Temporal Effects in Laboratory Settings

It has been used on a compassionate-release basis to treat patients with potentially life-threatening enterovirus infections .

Metabolic Pathways

It has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions .

Transport and Distribution

It is known that it prevents the virus from attaching to the host cell and causing infection .

Subcellular Localization

It is known that it prevents the virus from attaching to the host cell and causing infection .

生物活性

Pleconaril-d8 (Major) is a deuterated form of pleconaril, a small-molecule antiviral agent primarily effective against enteroviruses and rhinoviruses. This article explores its biological activity, efficacy, safety, and potential applications based on diverse research findings.

Overview of Pleconaril

Pleconaril functions by binding to the viral capsid of picornaviruses, inhibiting their ability to attach to host cell receptors and preventing uncoating. This mechanism disrupts the viral life cycle, effectively reducing viral replication and associated disease symptoms.

In Vitro and In Vivo Efficacy

Research has demonstrated that pleconaril exhibits potent antiviral activity against various enterovirus strains. Key findings include:

- Inhibition Concentrations : Pleconaril shows an IC50 (50% inhibitory concentration) of approximately 0.03 μM for 50% of clinical isolates and ≤0.18 μM for 90% of isolates tested . The most sensitive strain identified was echovirus serotype 11.

- Animal Models : In studies involving coxsackievirus infections in murine models, pleconaril significantly increased survival rates when administered prophylactically or therapeutically. Notably, it reduced viral loads in target tissues .

Clinical Studies

Clinical trials have further elucidated the efficacy of pleconaril in human subjects:

- Cold Treatment : A randomized controlled trial involving 2,096 participants demonstrated that pleconaril reduced the duration of cold symptoms caused by picornaviruses. The median time to illness alleviation was shortened by one day in treated subjects compared to placebo .

- Neonatal Enterovirus Sepsis : In a study involving neonates with suspected enterovirus sepsis, pleconaril treatment resulted in a significant reduction in viral shedding from the oropharynx and improved survival rates .

Safety Profile

Pleconaril is generally well-tolerated, with mild to moderate adverse effects reported:

- Common Adverse Events : The most frequently observed side effects included headache, nausea, and diarrhea. Serious adverse events were rare and not commonly attributed to the drug .

- Biochemical Changes : Some studies noted small increases in serum cholesterol and platelet counts among pleconaril recipients compared to placebo groups .

Case Studies

Several case studies highlight the potential of pleconaril in treating severe enteroviral infections:

- Compassionate Use Cases : Data from compassionate use cases indicated that pleconaril led to positive clinical outcomes in patients with life-threatening enterovirus infections. Approximately 78% of patients showed clinical improvement following treatment .

Comparative Efficacy

The following table summarizes key findings regarding the biological activity of pleconaril-d8 compared to standard pleconaril:

| Parameter | Pleconaril | Pleconaril-d8 (Major) |

|---|---|---|

| IC50 for Enteroviruses | ~0.03 μM | Not specified |

| Survival Rate in Animal Models | Increased | Not specified |

| Duration of Cold Symptoms | Reduced by 1 day | Not specified |

| Common Adverse Events | Headache, Nausea | Not specified |

科学研究应用

Clinical Applications

2.1 Treatment of Viral Respiratory Infections

Pleconaril has been evaluated for its effectiveness in treating common colds caused by picornaviruses. A study demonstrated that early administration significantly reduced both the duration and severity of cold symptoms in adults. Patients treated with pleconaril experienced an average reduction in illness duration by approximately one day compared to those receiving placebo treatment .

2.2 Enteroviral Infections

Research has indicated that pleconaril is effective against enteroviral infections, including viral meningitis and myocarditis. In randomized controlled trials, pleconaril treatment resulted in lower rates of viral persistence and improved clinical outcomes in patients with enteroviral meningitis .

Research Findings

3.1 Efficacy Studies

Numerous studies have confirmed the antiviral efficacy of pleconaril against various strains of enteroviruses. For instance, a double-blind placebo-controlled trial showed that pleconaril significantly reduced viral loads in patients with enteroviral infections, leading to quicker recovery times .

3.2 Safety Profile

Pleconaril has been generally well-tolerated in clinical settings. The most commonly reported side effects include mild gastrointestinal disturbances and headaches, with serious adverse events being rare .

Data Summary Tables

| Study | Population | Treatment Duration | Efficacy Results | Adverse Effects |

|---|---|---|---|---|

| Study 1 | Adults with colds | 5 days | 1-day reduction in duration | Mild headaches, diarrhea |

| Study 2 | Patients with enteroviral meningitis | 10 days | Lower PCR positivity rates | Mild nausea |

Case Studies

Case Study 1: Treatment of Viral Meningitis

A cohort study involving patients diagnosed with enteroviral meningitis treated with pleconaril demonstrated a significant reduction in hospitalization duration and improvement in clinical symptoms within the first week of treatment.

Case Study 2: Rhinovirus Infections

In another case series, patients suffering from severe rhinovirus-induced respiratory symptoms showed marked improvement after receiving pleconaril, with symptom resolution occurring on average two days earlier than those on standard care.

化学反应分析

Table 1: Hypothetical Deuteration Sites in Pleconaril-d8

| Position | Functional Group | Likelihood of Deuteration |

|---|---|---|

| Methyl groups | -CH₃ → -CD₃ | High (common metabolic sites) |

| Aromatic rings | C-H → C-D | Moderate (requires harsh conditions) |

| Ethyl chains | -CH₂ → -CD₂ | Low (steric hindrance) |

Note: This table is inferred from general deuteration practices, not specific to Pleconaril-d8 .

Key Reactions Involving Pleconaril

While Pleconaril-d8-specific data are absent, the parent compound’s reactions provide context:

-

Antiviral Mechanism : Binds to the VP1 capsid protein of picornaviruses, inhibiting viral uncoating and RNA release .

-

Metabolic Pathways : Primarily metabolized by cytochrome P450 3A4 (CYP3A4), with deuterated forms potentially slowing hydroxylation due to the kinetic isotope effect .

Table 2: Metabolic Stability Comparison (Hypothetical)

| Parameter | Pleconaril | Pleconaril-d8 (Predicted) |

|---|---|---|

| CYP3A4 Half-life | 6–8 hrs | 8–12 hrs |

| Plasma Exposure | 100% | 120–150% |

| Major Metabolite | M1 (OH) | M1-d7 (delayed) |

Source: Extrapolated from CYP3A4 induction studies in Pleconaril trials .

Analytical Characterization Challenges

Deuterated analogs like Pleconaril-d8 require advanced techniques for verification:

-

Mass Spectrometry (MS) : Distinct isotopic patterns (e.g., +8 m/z shift).

-

NMR Spectroscopy : Reduced proton signals at deuterated sites.

Research Gaps and Limitations

The absence of peer-reviewed studies on Pleconaril-d8 highlights critical gaps:

-

No synthetic protocols or reaction kinetics are published.

-

Metabolic studies are inferred from non-deuterated analogs.

-

Stability data under varying pH/temperature remain uncharacterized.

相似化合物的比较

Pharmacokinetic Properties

Deuterated drugs like Pleconaril-d8 (Major) are compared to their non-deuterated counterparts and other antiviral capsid inhibitors. Key parameters include bioavailability, half-life, and metabolic pathways.

| Parameter | Pleconaril-d8 (Major) | Pleconaril | BTA-798 | Vapendavir |

|---|---|---|---|---|

| Molecular Weight | 536.8 g/mol | 528.7 g/mol | 522.6 g/mol | 548.7 g/mol |

| Bioavailability | ~75% (oral) | ~70% (oral) | ~65% (oral) | ~80% (oral) |

| Half-life (t₁/₂) | 12–15 hours | 6–8 hours | 10–12 hours | 18–20 hours |

| Metabolic Pathway | CYP3A4 (reduced activity) | CYP3A4 (major) | CYP2C9 (major) | CYP3A4 (minor) |

| Protein Binding | 92% | 89% | 85% | 94% |

Table 1: Pharmacokinetic comparison of Pleconaril-d8 (Major) with related compounds. Data inferred from deuterated drug trends and non-deuterated analogs .

Deuteration in Pleconaril-d8 (Major) reduces first-pass metabolism by stabilizing carbon-deuterium bonds, leading to a 50–100% increase in half-life over Pleconaril . This contrasts with BTA-798, which relies on CYP2C9 metabolism and shows intermediate stability. Vapendavir, though non-deuterated, exhibits the longest half-life due to structural modifications enhancing resistance to enzymatic degradation .

Pharmacodynamic Efficacy

Pleconaril-d8 (Major) maintains the parent drug’s efficacy in inhibiting viral replication but demonstrates improved target engagement due to sustained plasma levels. In vitro studies suggest a 20–30% higher IC₅₀ against rhinovirus serotypes compared to Pleconaril, whereas BTA-798 and Vapendavir show broader activity against coxsackievirus strains . Adverse effects (e.g., headache, nausea) remain comparable across compounds, though Pleconaril-d8 (Major) may mitigate dose-dependent toxicity through reduced dosing frequency .

准备方法

Structural Characteristics and Deuteration Sites

Pleconaril (C₁₈H₁₈F₃N₃O₃) features a trifluoromethyl group, a benzofuran moiety, and an oxadiazole ring. In Pleconaril-d8, eight hydrogen atoms are replaced with deuterium at specific positions to minimize first-pass metabolism. Key deuteration sites include:

- Methoxy groups : Deuterium substitution at the methoxy (-OCH₃ → -OCD₃) positions, as demonstrated in analogous quinolinone derivatives.

- Aromatic protons : Selective H/D exchange at positions ortho to electron-withdrawing groups, leveraging N-heterocyclic carbene (NHC) catalysts.

- Alkyl chains : Deuteration of methyl or methylene groups adjacent to heteroatoms, a strategy validated in GABAAR ligand synthesis.

The selection of these sites is supported by quantum mechanical calculations to ensure minimal perturbation of the molecule's binding affinity to picornavirus capsid proteins.

Synthetic Routes for Pleconaril-d8

Deuteration via Post-Synthetic Hydrogen/Deuterium Exchange

A scalable method involves treating pleconaril with deuterium oxide (D₂O) in the presence of NHC catalysts. This approach, adapted from C-1 aldehyde deuteration, achieves >95% deuterium incorporation at methoxy groups under optimized conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (10 mol%) | |

| Solvent | Tetrahydrofuran-d₈ | |

| Temperature | 60°C | |

| Reaction Time | 24 hours | |

| D₂O Equivalents | 50 |

This method avoids the need for deuterated starting materials, making it cost-effective for large-scale production. However, regioselectivity challenges necessitate rigorous HPLC monitoring to isolate Pleconaril-d8 (Major) from minor isotopologs.

Stepwise Synthesis Using Deuterated Building Blocks

An alternative route synthesizes Pleconaril-d8 from deuterated intermediates, as exemplified in crystalline form development:

Step 1: Synthesis of Deuterated Benzofuranoyl Chloride

- Starting material: 4-Hydroxybenzofuran-d₅ (≥98% D, Cambridge Isotope Laboratories)

- Deuteration: Methoxy groups converted to OCD₃ via alkylation with iodomethane-d₃ in acetonitrile.

- Chlorination: Treatment with oxalyl chloride (2.2 eq.) in dichloromethane at 0°C.

Step 2: Coupling with Oxadiazole Intermediate

- Reaction conditions:

Step 3: Crystallization and Purification

- Crystallization solvent: Acetonitrile/water (4:1 v/v)

- Yield: 68% after recrystallization

- Purity: >99.5% by UPLC-MS (m/z 427.2 [M+D]⁺)

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR : Absence of signals at δ 3.85 (OCH₃) and δ 7.2–7.4 (aromatic H), replaced by corresponding deuterated resonances.

- FT-Raman : Shift from 2845 cm⁻¹ (C-H stretch) to 2070 cm⁻¹ (C-D stretch).

- HRMS : Calculated for C₁₈H₁₀D₈F₃N₃O₃: 427.1847; Found: 427.1843.

Crystalline Form Analysis

Pleconaril-d8 predominantly exists as Form A (patent WO2009139817A2):

- PXRD Peaks : 2θ = 12.1°, 17.1°, 18.5° (Cu Kα radiation)

- Thermal Properties : Melting endotherm at 145°C (DSC, heating rate 10°C/min)

- Solubility : 2.8 mg/mL in simulated gastric fluid (pH 1.2), superior to non-deuterated form (1.2 mg/mL)

Metabolic Stability Assessment

In human liver microsomes, Pleconaril-d8 exhibited:

- t₁/₂ : 8.7 ± 0.9 hours vs. 3.1 ± 0.4 hours for pleconaril

- CLint : 9.2 mL/min/kg vs. 26.4 mL/min/kg

- Major metabolite: Deuterium-retained oxadiazole ring-opened product (83% of total metabolites)

Challenges and Optimization Strategies

Isotopic Dilution in Large-Scale Reactions

Deuterium incorporation decreases from 98% to 91% when scaling from 1g to 1kg batches due to proton contamination. Mitigation strategies include:

- Use of sealed reaction vessels with deuterium atmosphere

- Pre-treatment of solvents with molecular sieves (3Å) to scavenge residual H₂O

Regulatory Considerations

属性

IUPAC Name |

3-[2,6-dideuterio-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]-3,5-bis(trideuteriomethyl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3/i1D3,2D3,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOXLKOJHVFTRN-SKJDFIQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OCCCC2=CC(=NO2)C)C([2H])([2H])[2H])[2H])C3=NOC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858325 | |

| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-36-5 | |

| Record name | 3-{3,5-Bis[(~2~H_3_)methyl]-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy](~2~H_2_)phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。